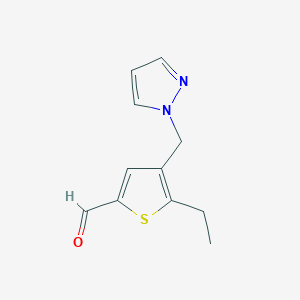
4-((1H-Pyrazol-1-yl)methyl)-5-ethylthiophene-2-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-((1H-Pyrazol-1-yl)methyl)-5-ethylthiophene-2-carbaldehyde is a heterocyclic compound that features a pyrazole ring attached to a thiophene ring via a methylene bridge. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both pyrazole and thiophene moieties in its structure imparts unique chemical and physical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-((1H-Pyrazol-1-yl)methyl)-5-ethylthiophene-2-carbaldehyde typically involves multi-step reactions starting from readily available precursors. One common method involves the following steps:
Formation of the pyrazole ring: This can be achieved through the cyclization of hydrazine with a 1,3-diketone.
Attachment of the pyrazole to the thiophene ring: This step involves the reaction of the pyrazole with a thiophene derivative, often through a nucleophilic substitution reaction.
Introduction of the aldehyde group: The final step involves the formylation of the thiophene ring, which can be accomplished using reagents like Vilsmeier-Haack reagent.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to increase yield and reduce reaction times.
化学反応の分析
Types of Reactions
4-((1H-Pyrazol-1-yl)methyl)-5-ethylthiophene-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in acetic acid for halogenation.
Major Products
Oxidation: 4-((1H-Pyrazol-1-yl)methyl)-5-ethylthiophene-2-carboxylic acid.
Reduction: 4-((1H-Pyrazol-1-yl)methyl)-5-ethylthiophene-2-methanol.
Substitution: 4-((1H-Pyrazol-1-yl)methyl)-5-ethyl-3-bromothiophene-2-carbaldehyde.
科学的研究の応用
4-((1H-Pyrazol-1-yl)methyl)-5-ethylthiophene-2-carbaldehyde has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential anti-inflammatory, anti-cancer, or anti-microbial properties.
Materials Science: The compound can be used in the development of organic semiconductors and conductive polymers due to its conjugated system.
Biological Studies: It can serve as a probe molecule for studying enzyme interactions and metabolic pathways.
作用機序
The mechanism of action of 4-((1H-Pyrazol-1-yl)methyl)-5-ethylthiophene-2-carbaldehyde depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The pyrazole ring can act as a hydrogen bond donor or acceptor, facilitating interactions with biological targets. The thiophene ring can participate in π-π stacking interactions, enhancing binding affinity.
類似化合物との比較
Similar Compounds
4-((1H-Pyrazol-1-yl)methyl)thiophene-2-carbaldehyde: Lacks the ethyl group on the thiophene ring.
5-Ethyl-4-((1H-pyrazol-1-yl)methyl)thiophene-2-carboxylic acid: Contains a carboxylic acid group instead of an aldehyde group.
Uniqueness
4-((1H-Pyrazol-1-yl)methyl)-5-ethylthiophene-2-carbaldehyde is unique due to the combination of the pyrazole and thiophene rings with an aldehyde functional group. This combination imparts distinct electronic properties and reactivity, making it a versatile intermediate for various chemical syntheses and applications.
特性
分子式 |
C11H12N2OS |
|---|---|
分子量 |
220.29 g/mol |
IUPAC名 |
5-ethyl-4-(pyrazol-1-ylmethyl)thiophene-2-carbaldehyde |
InChI |
InChI=1S/C11H12N2OS/c1-2-11-9(6-10(8-14)15-11)7-13-5-3-4-12-13/h3-6,8H,2,7H2,1H3 |
InChIキー |
CNJRYQZFNCMWLW-UHFFFAOYSA-N |
正規SMILES |
CCC1=C(C=C(S1)C=O)CN2C=CC=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


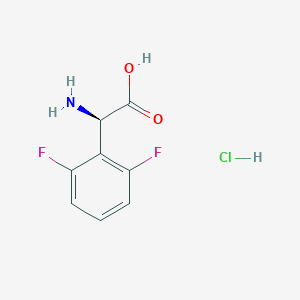
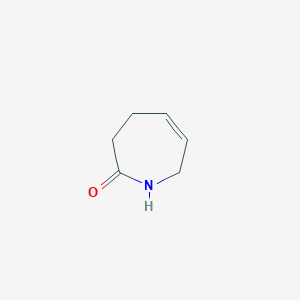
![3-Benzyl-8-oxa-3-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B15225228.png)
![N-((1R,3R,4S)-1-Azabicyclo[2.2.1]heptan-3-yl)imidazo[1,2-a]pyridine-7-carboxamide](/img/structure/B15225231.png)
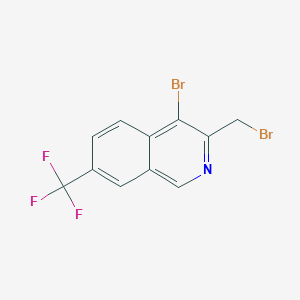
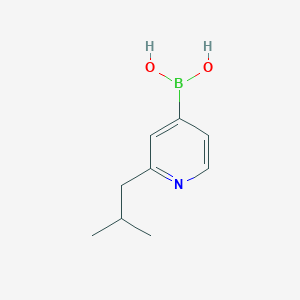
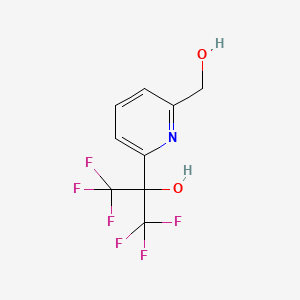
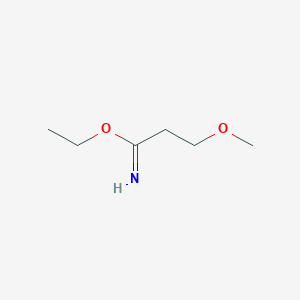


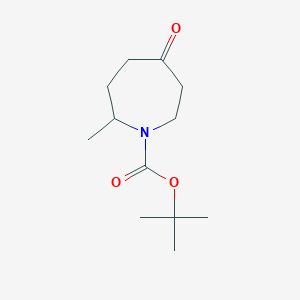
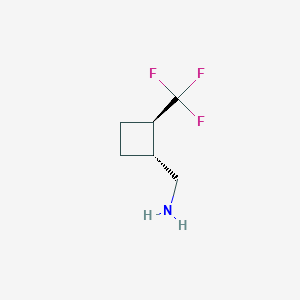
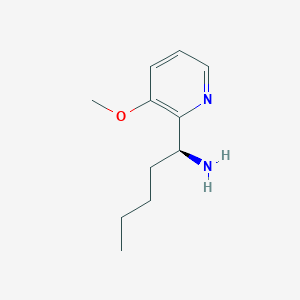
![4-Chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylic acid](/img/structure/B15225298.png)
